molecular formula C7H10N2O2 B15224134 (3,4-Diaminophenyl)methanediol

(3,4-Diaminophenyl)methanediol

Cat. No.: B15224134
M. Wt: 154.17 g/mol
InChI Key: XOLVBYRRZGVYMV-UHFFFAOYSA-N
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Description

(3,4-Diaminophenyl)methanediol is an organic compound with the molecular formula C7H10N2O It is a derivative of methanediol, where two amino groups are attached to the phenyl ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diaminophenyl)methanediol typically involves the reaction of 3,4-diaminophenol with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3,4-Diaminophenol} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diaminophenyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Acylated or sulfonated products.

Scientific Research Applications

(3,4-Diaminophenyl)methanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Diaminophenyl)methanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanediol: The simplest geminal diol, with the formula CH2(OH)2.

    Formaldehyde: A related compound that can be hydrated to form methanediol.

    Paraformaldehyde: A polymeric form of formaldehyde.

Uniqueness

(3,4-Diaminophenyl)methanediol is unique due to the presence of two amino groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(3,4-diaminophenyl)methanediol

InChI

InChI=1S/C7H10N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7,10-11H,8-9H2

InChI Key

XOLVBYRRZGVYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(O)O)N)N

Origin of Product

United States

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